molecular formula C10H11BrO B2560295 2-(4-Bromophenyl)tetrahydrofuran CAS No. 194725-15-0

2-(4-Bromophenyl)tetrahydrofuran

Cat. No. B2560295
CAS RN: 194725-15-0
M. Wt: 227.101
InChI Key: OUJWSBTVHIGHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Bromophenyl)tetrahydrofuran” is a chemical compound with the molecular formula C10H11BrO . It is a solid substance and is used in various chemical reactions .


Synthesis Analysis

The synthesis of “2-(4-Bromophenyl)tetrahydrofuran” involves several steps. The preparation of intermediate 1 involves charging a 10 L vessel under N2 with 4-bromoiodobenzene, 2-furanboronic acid, triphenylphosphine, tetra-n-butylammonium bromide, sodium carbonate, palladium on carbon 10%, tetrahydrofuran, and water .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)tetrahydrofuran” is represented by the InChI code 1S/C10H11BrO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10H,1-2,7H2 . This indicates the presence of a bromophenyl group attached to a tetrahydrofuran ring.


Physical And Chemical Properties Analysis

“2-(4-Bromophenyl)tetrahydrofuran” is a solid substance . It has a molecular weight of 227.1 and is stored in a refrigerator .

Scientific Research Applications

Peptide Mimetics and Secondary Structure Stabilization

Cα-tetrasubstituted α-amino acids play a crucial role in designing peptide mimetics with stable secondary structures. The tetrahydrofuran-based Cα-tetrasubstituted α-amino acid derived from 2-(4-Bromophenyl)tetrahydrofuran can rigidify peptide backbones, enhancing their structural stability .

Orthogonal Protecting Groups in Peptide Synthesis

The compound’s orthogonal protecting groups—Cbz (for amine protection) and t-butyl (for carboxylic acid protection)—allow for selective deprotection during peptide synthesis. This feature is valuable in constructing complex peptide sequences .

Medicinal Chemistry and Drug Development

Exploring the pharmacological potential of 2-(4-Bromophenyl)tetrahydrofuran derivatives could lead to novel drug candidates. Researchers can modify its structure to optimize binding affinity, metabolic stability, and bioavailability .

Materials Science and Organic Synthesis

The compound’s unique tetrahydrofuran scaffold may find applications in materials science, such as designing functionalized polymers, dendrimers, or supramolecular assemblies. Its reactivity can be harnessed for organic synthesis .

Biological Studies and Receptor Interactions

Investigating the interactions between 2-(4-Bromophenyl)tetrahydrofuran derivatives and biological receptors (e.g., enzymes, receptors, transporters) could reveal insights into cellular processes and potential therapeutic targets .

Chiral Catalysts and Asymmetric Synthesis

Chiral versions of this compound may serve as catalysts in asymmetric reactions. Researchers can explore their utility in enantioselective transformations, such as asymmetric hydrogenation or epoxidation .

Safety and Hazards

“2-(4-Bromophenyl)tetrahydrofuran” is classified as a hazardous substance. It is harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness . It is also suspected of causing cancer .

properties

IUPAC Name

2-(4-bromophenyl)oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJWSBTVHIGHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)tetrahydrofuran

CAS RN

194725-15-0
Record name 2-(4-bromophenyl)oxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1-(4-bromophenyl)-4-chlorobutan-1-ol (1.0 g, 3.8 mmol) in tetrahydrofuran (20 mL) was added sodium hydroxide (110 mg, 4.56 mmol) at 0° C. After being stirred for 2 hours, the reaction mixture was quenched with water, brought to pH=6 with 1M HCl aqueous, and extracted with ethyl acetate. The organic was washed with brine, dried over sodium sulfate, filtered and concentrated to give the target compound (910 mg, 100%) as a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 2-(4-bromophenyl)-3,6-dihydro-2H-pyran (140 mg, 0.586 mmol) in toluene/ethanol (10 mL, v/v=1/1) was charged into a hydrogenation Parr bottle followed by tris(triphenylphosphine)rhodium(I) chloride (55 mg, 0.0586 mmol). The mixture was set up for 45 psi of hydrogen at 80° C. overnight. The mixture was filtered through celite and the filtrate was concentrated. The residue was purified by silica gel chromatography to give the title compound (50 mg, 35%) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ ppm 7.46 (d, 2H) 7.23 (d, 2H) 4.29 (d, 1H) 4.13 (m, 1H) 3.60 (t, 1H) 1.95 (m, 1H) 1.81 (d, 1H) 1.60 (m, 3H) 1.27 (m, 1H).
Quantity
140 mg
Type
reactant
Reaction Step One
Name
toluene ethanol
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
55 mg
Type
catalyst
Reaction Step Three
Yield
35%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.